molecular formula C28H35NO3 B1233336 4-acetamidophenyl retinoate CAS No. 1959588-74-9

4-acetamidophenyl retinoate

Cat. No.: B1233336
CAS No.: 1959588-74-9
M. Wt: 433.6 g/mol
InChI Key: LQBHPDDJEMOJQA-ABRSJASVSA-N
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Description

4-Acetamidophenyl retinoate (4-APR), also known in early development as BMS-181163 or BMY-30123, is a synthetic retinoid compound that functions as a retinoic acid receptor (RAR) agonist . This mechanism places it within a well-characterized class of compounds derived from vitamin A, which are known to influence cellular processes including proliferation and differentiation by binding to nuclear receptors and regulating gene transcription . Preclinical research has highlighted the anti-invasion potential of this compound. A key study demonstrated that 4-APR significantly inhibits the invasion of B16-F10 mouse melanoma cells through a reconstituted basement membrane (Matrigel) . The proposed mechanism for this anti-metastatic activity is multi-faceted. 4-APR has been shown to suppress tumor cell adhesion to key basement membrane components like laminin and fibronectin, reduce the activity of type IV collagenase (an enzyme crucial for degrading the extracellular matrix during invasion), and induce the expression of TIMP-1 mRNA, a tissue inhibitor of metalloproteinases . These actions collectively impair the ability of tumor cells to migrate and invade surrounding tissues. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans. It is the responsibility of the researcher to comply with all applicable local and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1959588-74-9

Molecular Formula

C28H35NO3

Molecular Weight

433.6 g/mol

IUPAC Name

(4-acetamidophenyl) (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

InChI

InChI=1S/C28H35NO3/c1-20(12-17-26-22(3)11-8-18-28(26,5)6)9-7-10-21(2)19-27(31)32-25-15-13-24(14-16-25)29-23(4)30/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,29,30)/b10-7+,17-12+,20-9+,21-19+

InChI Key

LQBHPDDJEMOJQA-ABRSJASVSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC2=CC=C(C=C2)NC(=O)C)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C

Synonyms

4-(acetylamino)phenylretinoate
BMY 30123
BMY-30123
BMY30123
retinoic acid, 4-(acetylamino)phenyl este

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Research

Chemical Synthesis Pathways of 4-Acetamidophenyl Retinoate

While specific, detailed industrial synthesis methods for this compound are not extensively published in public literature, its synthesis can be achieved through established principles of organic chemistry, primarily involving the esterification of all-trans-retinoic acid with 4-acetamidophenol.

A common and logical pathway involves the activation of the carboxylic acid group of all-trans-retinoic acid to make it more susceptible to nucleophilic attack by the hydroxyl group of 4-acetamidophenol. This can be accomplished via several methods:

Acyl Chloride Formation: A highly reactive intermediate, an acyl chloride, can be prepared by treating all-trans-retinoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting retinoyl chloride is then reacted with 4-acetamidophenol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, yielding the final ester.

Use of Coupling Agents: Modern esterification reactions often employ coupling agents to facilitate the reaction under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-acetamidophenyl triflimide (AITF) can activate the carboxylic acid. rsc.org The activated intermediate then reacts in situ with 4-acetamidophenol to form this compound. This method avoids the harsh conditions associated with acyl chloride formation.

Given the sensitivity of the polyene chain in retinoic acid to harsh reagents and high temperatures, methods utilizing coupling agents at or below room temperature are generally preferred to maintain the structural integrity of the molecule. e3s-conferences.orgwhiterose.ac.uk

Strategies for the Preparation of Retinoid Esters and Related Analogues

The synthesis of this compound is a specific example within a broader field of retinoid ester preparation. These strategies are driven by the need to improve the stability and reduce the irritancy of the parent retinoids. e3s-conferences.org

Key strategies include:

Chemoenzymatic Synthesis: This approach uses enzymes, such as lipases, to catalyze the esterification or transesterification process. whiterose.ac.ukresearchgate.net For instance, retinyl esters can be formed by reacting retinol (B82714) with a suitable acid or by the transesterification of a short-chain retinyl ester (like retinyl acetate) with a different fatty acid ester. whiterose.ac.uk These enzymatic methods are valued for their high selectivity and for proceeding under mild conditions that protect the sensitive retinoid structure. researchgate.net

Activation of the Carboxylic Acid: As described for this compound, a common chemical strategy involves activating the retinoic acid. This can be achieved by converting it to a more reactive derivative like an acid anhydride (B1165640) or an N-hydroxysuccinimidyl ester. rsc.org These activated intermediates are then coupled with the desired alcohol to form the ester. This method was successfully used to prepare coenzyme A esters of retinoic acid. rsc.org

Direct Condensation: In some cases, direct condensation between a retinol and a retinoic acid can be performed, as was done to synthesize the hybrid retinoid, retinyl retinoate. nih.gov Such reactions typically require a catalyst and conditions to remove water as it is formed.

These varied approaches allow for the creation of a diverse library of retinoid esters, from simple alkyl esters to more complex phenolic and thioesters, each with potentially unique properties regarding stability, delivery, and biological activity. rsc.org

Research into Prodrug Ester Hydrolysis in Biological Matrices

The efficacy of this compound as a topical agent is fundamentally dependent on its ability to act as a prodrug—meaning it must be converted into its active form, all-trans-retinoic acid, within the target tissue. whiterose.ac.ukgoogle.com This conversion is achieved through the hydrolysis of the ester bond, a reaction catalyzed by enzymes present in the skin. whiterose.ac.ukgoogle.com

Pivotal research has demonstrated that the in-vivo activity of retinoid esters is directly related to their in-vitro rate of hydrolysis. whiterose.ac.ukgoogle.com Studies comparing the hydrolysis of this compound in mouse and human skin homogenates revealed a significant species-dependent difference. The compound was substantially hydrolyzed in mouse skin preparations but showed minimal hydrolysis in human skin homogenates. whiterose.ac.ukgoogle.com

This discrepancy in enzymatic activity helps explain why this compound was found to be topically active in various retinoid-sensitive mouse models but was ultimately ineffective for treating acne in human patients. whiterose.ac.uke3s-conferences.org The human skin seemingly lacks sufficient quantities of the specific esterase enzymes required to efficiently cleave the ester bond and release the active tRA.

Further studies analyzed a series of phenyl esters of tRA and other synthetic retinoids to establish a clearer correlation between hydrolysis rate and biological effect. The results showed that esters with a higher hydrolysis rate (greater than 0.3 h⁻¹) exhibited in-vivo activity, whereas those with lower rates were inactive. whiterose.ac.ukgoogle.com

Table 1: In-Vitro Hydrolysis Rates of Retinoid Phenyl Esters in Mouse Skin Homogenates and Their Corresponding In-Vivo Activity. whiterose.ac.ukgoogle.com
Retinoid Ester CompoundHydrolysis Rate (h⁻¹)In-Vivo Activity (Rhino Mouse Model)
This compound (BMS-181163)~2.0Active
Acetamidophenyl ester of Ch-80HighActive
Acetamidophenyl ester of TTNPBHighActive
Other Phenyl Esters (Group)< 0.3Inactive

The activation of a retinoid prodrug like this compound is not a simple, spontaneous event but is governed by a range of interconnected factors.

Enzymatic Environment: The most critical factor is the presence and activity of specific enzymes, such as esterases, in the target tissue. whiterose.ac.uk As seen with this compound, the enzymatic makeup of the tissue can vary dramatically between species, leading to different activation profiles. whiterose.ac.ukgoogle.com

Chemical Structure of the Ester Linkage: The nature of the alcohol (promoieity) attached to the retinoic acid influences the stability of the ester bond and its susceptibility to enzymatic cleavage. The electronic and steric properties of the phenyl group in this compound, for example, dictate how well it fits into the active site of a hydrolytic enzyme.

Cellular Binding Proteins: Once inside a cell, retinoids and their metabolites interact with a host of binding proteins, including cytosolic retinol-binding protein (CRBP) and cytosolic retinoic acid-binding protein (CRABP). nih.gov The affinity of the prodrug and the released active drug for these proteins can influence their intracellular concentration, protect them from degradation, and shuttle them to nuclear receptors, thereby affecting their ultimate metabolic fate and activity. nih.gov

Mechanistic Investigations of 4 Acetamidophenyl Retinoate Action

Cellular and Molecular Mechanisms of Biological Activity

The biological effects of 4-acetamidophenyl retinoate are rooted in its ability to modulate key cellular pathways and gene expression, which in turn affects cell proliferation, differentiation, and the integrity of the extracellular matrix.

Regulation of Cell Proliferation and Differentiation Pathways

As a synthetic retinoid, this compound is understood to regulate cell proliferation and differentiation primarily through its interaction with nuclear receptors. ontosight.ai Retinoids typically bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are transcription factors that control the expression of a wide array of genes. ontosight.ai This interaction initiates a cascade of events that can influence cell growth and maturation. ontosight.ai

In vitro studies have demonstrated that this compound exerts a growth inhibitory effect on certain cell lines. Specifically, a cell growth curve assay was employed to examine its impact on B16-F10 mouse melanoma cells, revealing its capacity to suppress their proliferation. nih.gov While the broad mechanism for retinoids involves the regulation of gene expression that governs the cell cycle and differentiation programs, the specific signaling pathways directly modulated by this compound to achieve this growth inhibition have not been fully detailed in the available research.

Impact on Extracellular Matrix Remodeling and Cell Adhesion

The interaction between cells and the extracellular matrix (ECM) is crucial for tissue organization and is often dysregulated in pathological conditions such as cancer metastasis. This compound has been shown to influence this dynamic interplay by affecting ECM remodeling and cell adhesion properties. nih.gov

A significant aspect of the anti-tumor potential of this compound lies in its ability to inhibit the invasion of cancer cells through the basement membrane, a specialized layer of the ECM. In a reconstituted basement membrane invasion assay, this compound demonstrated a marked inhibitory effect on the invasive capacity of B16-F10 mouse melanoma cells. nih.gov At concentrations of 10⁻⁵ mol/L and 10⁻⁶ mol/L, the compound suppressed the invasion of these melanoma cells by 54.2% and 41.9%, respectively. nih.gov This suggests that this compound can interfere with the ability of tumor cells to breach tissue barriers, a critical step in metastasis. nih.gov

The degradation of ECM components by enzymes such as collagenases is a key process in tumor cell invasion. Type IV collagen is a major structural component of the basement membrane, and its degradation is essential for cancer cells to metastasize. Research has shown that this compound can modulate the activity of type IV collagenase. nih.gov Specifically, treatment with this compound led to a reduction in type IV collagenase activities in the serum-free supernatant of CNE-2Z human nasopharyngeal carcinoma cells. nih.gov This reduction in enzymatic activity is a likely contributor to the observed inhibition of tumor cell invasion. nih.gov

The adhesion of tumor cells to various components of the ECM is a prerequisite for invasion. Studies have demonstrated that this compound can disrupt this process. The compound was found to inhibit the adherence of B16-F10 mouse melanoma cells to laminin, fibronectin, and Matrigel, which is a solubilized basement membrane preparation. nih.gov By reducing the ability of cancer cells to attach to these key ECM proteins, this compound further impedes their invasive potential. nih.gov

Gene Expression Regulation (e.g., Induction of TIMP-1 mRNA)

The enzymatic activity of collagenases is tightly regulated by their endogenous inhibitors, known as tissue inhibitors of metalloproteinases (TIMPs). An increase in TIMP levels can shift the balance towards reduced ECM degradation and, consequently, lower invasive potential. Research has shown that this compound can influence the expression of these crucial regulatory genes. nih.gov

In studies involving the human nasopharyngeal carcinoma cell line CNE-2Z, it was observed that this compound induced the expression of TIMP-1 mRNA. nih.gov This upregulation of an inhibitor of metalloproteinases provides a further molecular basis for the compound's anti-invasive effects, complementing its direct impact on collagenase activity and cell adhesion. nih.gov

Cell LineTreatmentObserved EffectReference
B16-F10 mouse melanoma cellsThis compound (10⁻⁵ mol/L)54.2% suppression of invasion nih.gov
B16-F10 mouse melanoma cellsThis compound (10⁻⁶ mol/L)41.9% suppression of invasion nih.gov
CNE-2Z human nasopharyngeal carcinoma cellsThis compoundReduced type IV collagenase activity nih.gov
B16-F10 mouse melanoma cellsThis compoundInhibited adherence to laminin, fibronectin, and Matrigel nih.gov
CNE-2Z human nasopharyngeal carcinoma cellsThis compoundInduced TIMP-1 mRNA expression nih.gov

Retinoid Receptor Interaction and Downstream Signaling Research

Research into the direct interaction of the intact this compound molecule with retinoid receptors is limited. The prevailing scientific understanding is that its biological effects are mediated following its hydrolysis into tRA. patsnap.comnih.gov The activity of tRA is well-characterized and involves binding to and activating retinoic acid receptors (RARs), which are ligand-dependent transcription factors. ontosight.aiwikipedia.org These receptors, upon activation, regulate the expression of a multitude of genes that control cellular processes such as proliferation and differentiation. ontosight.aiwikipedia.org

Specific quantitative data on the agonist activity and receptor selectivity of the this compound molecule itself across the different RAR isotypes (RARα, RARβ, and RARγ) are not extensively detailed in publicly available research. The scientific focus has predominantly been on its function as a tRA precursor. patsnap.comresearchgate.net

Studies on various retinoids demonstrate that agonist activity at different RAR isotypes can lead to varying biological responses. For instance, RARα-selective agonists have been investigated for their potential in immunosuppression and cancer treatment. nih.gov RARβ is considered a tumor suppressor, and its activation is a target in cancer therapy. nih.gov Meanwhile, RARγ-selective agonists are utilized in dermatology. indigobiosciences.com The activity of this compound is therefore dependent on the subsequent actions of its active metabolite, tRA, which is known to be a pan-agonist, activating all three RAR subtypes. nih.gov

The in vivo efficacy of this compound and other retinoid esters has been shown to directly correlate with their rate of hydrolysis to the parent acid. patsnap.comnih.gov This underscores the principle that the ester itself is likely inactive or possesses significantly lower activity at the receptor level compared to tRA. Research has shown that in mouse skin homogenates, this compound is substantially hydrolyzed, which corresponds to its observed topical activity in animal models. patsnap.comresearchgate.net Conversely, its minimal hydrolysis in human skin preparations has been suggested as a reason for its lack of efficacy in clinical trials for acne. patsnap.com

A study comparing a series of retinoid phenyl esters demonstrated a clear correlation between the rate of hydrolysis and in vivo activity in the rhino mouse utriculi reduction assay. patsnap.com Esters with higher hydrolysis rates, including this compound, showed activity only slightly lower than their parent free acid retinoids. patsnap.com

Table 1: Correlation of In Vitro Hydrolysis Rate with In Vivo Activity of Retinoid Phenyl Esters

Compound Hydrolysis Rate (h⁻¹) In Vivo Activity (Rhino Mouse Utriculi Reduction)
Phenyl Ester Series (High Hydrolysis) > 0.3 Active
This compound (BMS-181163) High Active
Phenyl Ester Series (Low Hydrolysis) < 0.3 Inactive

This table is a representation of findings that show a direct relationship between the hydrolysis rate of retinoid esters and their biological activity, supporting the prodrug nature of this compound. Specific numerical values for hydrolysis rates and in vivo activity for all compounds were not detailed in the provided search results.

Direct ligand-receptor binding affinity data, such as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), for this compound with RARs are not available in the reviewed literature. The scientific consensus points to its identity as a prodrug, meaning that such studies have been focused on its active form, tRA. patsnap.comresearchgate.net

For context, tRA binds to all three RAR subtypes (α, β, and γ) with high affinity, typically in the nanomolar range. nih.gov Competitive binding assays using radiolabeled tRA are standard methods to determine the binding affinities of other retinoids. nih.govnih.gov In such assays, the ability of a test compound to displace radiolabeled tRA from the receptor indicates its binding affinity.

One study detailed a competitive binding assay to screen various retinoids for their binding activity to recombinant human RARα, correlating this with their ability to induce differentiation in HL-60 cells. nih.gov While this study established a methodology, it did not include this compound in the tested compounds.

The mechanism of action for retinoids involves the binding of the ligand to the RAR, which then forms a heterodimer with a retinoid X receptor (RXR). wikipedia.org This complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. wikipedia.org The binding affinity of a ligand to the RAR is a critical determinant of its potency in initiating this signaling cascade. Given that this compound must first be hydrolyzed to tRA, its direct binding affinity for RARs is considered to be of less physiological relevance than the rate of its conversion to the active ligand. patsnap.comnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
All-trans-retinoic acid (tRA)
BMS-181163
4-APR
Retinoic Acid Receptor (RAR)
Retinoid X Receptor (RXR)
RARα
RARβ

Pre Clinical in Vitro and in Vivo Biological Activity Studies in Research Models

In Vitro Cellular Models for Activity Assessment

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms of 4-acetamidophenyl retinoate.

Cell-Based Assays for DNA Synthesis Suppression

Research has shown that this compound is effective in suppressing DNA synthesis in mouse skin stimulated with phorbol (B1677699) ester. patsnap.comnih.gov Phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), are known tumor promoters that induce epidermal DNA synthesis and hyperplasia. nih.govpsu.edu The ability of topically applied retinoids, including this compound, to inhibit this TPA-induced DNA synthesis is a general characteristic of this class of compounds. nih.gov However, it has been noted that this inhibition of DNA synthesis by retinoids can be transient. nih.gov

Investigations in Specific Cell Lines

The activity of this compound has been investigated in several specific cell lines, providing insights into its potential therapeutic applications.

B16-F10 Mouse Melanoma Cells: Studies using the B16-F10 mouse melanoma cell line have demonstrated that this compound can inhibit tumor cell invasion. nih.govnih.gov This anti-invasive effect is thought to be associated with the suppression of the tumor cells' ability to adhere to extracellular matrix components like laminin, fibronectin, and Matrigel. nih.gov Furthermore, this compound has been shown to reduce the activity of type IV collagenase, an enzyme crucial for breaking down the basement membrane during invasion. nih.gov The B16-F10 cell line is a widely used model in cancer research due to its aggressive metastatic potential. atcc.orgcytion.com

Human Nasopharyngeal Carcinoma CNE-2Z Cell Line: In the human nasopharyngeal carcinoma CNE-2Z cell line, this compound has been observed to induce the expression of TIMP-1 mRNA. nih.gov TIMP-1 is a tissue inhibitor of metalloproteinases, which can counteract the activity of enzymes like collagenases that are involved in tumor invasion. nih.gov The CNE-2Z cell line is derived from a human nasopharyngeal carcinoma. cellosaurus.org It is important to note that the parent cell line, CNE-2, has been identified as being contaminated and a hybrid of HeLa and another cell line of unknown origin. cellosaurus.orgmdpi.com

Human Sebocytes: The effects of retinoids on human sebocytes, the primary cells of the sebaceous glands, are of significant interest for dermatological applications. phenocell.comlaborildam.com Research on human sebocytes has shown that their proliferation can be inhibited by certain retinoids. nih.gov This in vitro model is considered to be more predictive of clinical efficacy for conditions like acne compared to some animal models. nih.gov For instance, the retinoid isotretinoin (B22099) has been shown to have an antiproliferative effect on human sebocytes, inducing cell cycle arrest and apoptosis, effects not seen with all retinoids. nih.gov

Non-Human In Vivo Animal Models for Pharmacological Research

In vivo animal models have been crucial for evaluating the pharmacological effects of this compound in a whole-organism context.

Epidermal Remodeling and Differentiation Models

The rhino mouse model, characterized by the presence of utriculi (keratin-filled cysts), is a standard model for assessing retinoid activity. researchgate.net

Rhino Mouse Utriculi Reduction Assay: this compound has demonstrated effectiveness in the rhino mouse utriculi reduction assay, indicating its ability to modulate epidermal differentiation. patsnap.comnih.gov In this model, it was found to be equipotent with tretinoin (B1684217), a well-established retinoid. patsnap.comnih.gov The effective dose 30 (ED30) values for this compound and tretinoin were reported to be 0.037 mM and 0.015 mM, respectively. patsnap.com The in vivo activity of retinoid esters in this model has been correlated with their in vitro hydrolysis rate in mouse skin homogenates, suggesting that these esters may function as prodrugs. nih.gov

Hyperplasia Models

Models of epidermal hyperplasia are used to study compounds that can regulate excessive cell proliferation in the epidermis.

Mouse Epidermal Hyperplasia Model: this compound has been shown to be effective in the mouse epidermal hyperplasia model. patsnap.comnih.govoup.com This model often involves inducing hyperplasia with agents like TPA. oncotarget.com The ability of this compound to counteract this induced thickening of the epidermis further supports its role in regulating epidermal growth. patsnap.comnih.gov

Photoaging and Skin Damage Models

Animal models of photoaging are used to investigate the effects of compounds on skin damage induced by ultraviolet (UV) radiation.

UVB-Induced Photodamaged Mouse Model: this compound has been shown to be active in the UVB-induced photodamaged mouse model. patsnap.comnih.gov Chronic exposure to UVB radiation is a primary cause of photoaging, leading to wrinkles, and changes in skin texture. biomolther.orgjmb.or.kr Studies in hairless mice have demonstrated that UVB radiation induces skin damage, and this model is used to evaluate the protective effects of various agents. nih.govmdpi.com

Comparative Biological Responses in Animal Models (e.g., relative efficacy compared to tretinoin)

Preclinical research in various animal models indicates that this compound, also known as BMY 30123, demonstrates retinoid activity comparable to that of tretinoin (all-trans-retinoic acid). oup.compatsnap.comnih.gov Studies suggest that this compound functions as a prodrug, with its in vivo activity in mouse models being linked to its hydrolysis into the parent compound, all-trans-retinoic acid. nih.govresearchgate.net In mouse skin homogenates, this compound is substantially hydrolyzed, a process that occurs minimally in human skin preparations. nih.govresearchgate.net

Multiple studies have established that this compound and tretinoin are equipotent across several animal efficacy models. oup.comnih.govresearchgate.net This comparable efficacy has been observed in models assessing key retinoid activities such as effects on epidermal differentiation and inhibition of hyperproliferation. patsnap.comresearchgate.net

Efficacy in Specific Animal Models:

Rhino Mouse Utriculi Reduction Assay: This model is used to assess comedolytic (pore-unclogging) activity. Both this compound and tretinoin are effective in this assay. oup.compatsnap.comnih.gov Research has determined the effective dose for 30% reduction (ED30) for both compounds, showing their relative potency. oup.compatsnap.comnih.gov While considered equipotent in a broader sense, specific measurements indicate tretinoin is slightly more potent in this particular assay. patsnap.comnih.gov

Mouse Epidermal Hyperplasia Model: this compound was found to be effective in this model, which evaluates the ability of a compound to modulate epidermal growth and differentiation. oup.compatsnap.comresearchgate.net It was reported to be equipotent with tretinoin in this context. patsnap.comnih.gov

Phorbol Ester-Induced DNA Synthesis Suppression: In mouse skin stimulated with a phorbol ester, this compound was effective in suppressing DNA synthesis, indicating its anti-proliferative capabilities. oup.compatsnap.comresearchgate.net

UVB-Induced Photodamage Model: The compound also demonstrated activity in a mouse model of UVB-induced photodamage, another retinoid-sensitive model. oup.compatsnap.comnih.gov

The following tables present the detailed research findings from these comparative studies.

Table 1: Comparative Efficacy of this compound vs. Tretinoin in Various Animal Models

Animal Model Biological Response Measured Comparative Efficacy Finding Citations
Rhino Mouse Utriculi Reduction (Comedolytic Activity) Effective; Considered equipotent, though specific ED30 values differ slightly. oup.compatsnap.comnih.gov
Mouse Epidermal Hyperplasia Effective; Found to be equipotent to tretinoin. oup.compatsnap.comnih.govresearchgate.net
Mouse Suppression of DNA Synthesis (Phorbol Ester-Stimulated) Effective in suppressing DNA synthesis. oup.compatsnap.comresearchgate.net

Table 2: Potency in Rhino Mouse Utriculi Reduction Assay (ED₃₀)

Compound ED₃₀ Value (mM) Citation
This compound (BMY 30123) 0.037 oup.compatsnap.comnih.gov

Table 3: List of Mentioned Compounds

Compound Name Other Names / Synonyms
This compound BMY 30123, BMS-181163
Tretinoin All-trans-retinoic acid, Retin-A
Retinaldehyde Retinal
Phorbol Ester
Laminin
Fibronectin
Matrigel

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants Governing Biological Activity

The ester linkage in 4-acetamidophenyl retinoate is a critical determinant of its function as a prodrug. The rate and extent of hydrolysis of this ester bond to release the active ATRA and the 4-acetamidophenyl moiety directly impact its biological potency. This enzymatic cleavage is a key activation step, and its efficiency can vary depending on the biological environment, such as the tissue type.

Correlation of Chemical Structure with In Vitro and In Vivo Responses

The relationship between the chemical structure of this compound and its biological responses has been demonstrated in both laboratory and living organism models. A key aspect of its activity is its role as a prodrug, where the ester linkage must be cleaved to release ATRA.

In vitro studies have shown a direct correlation between the rate of hydrolysis of retinoid esters and their activity. Research comparing a series of phenyl esters of ATRA revealed that their in vivo activity in the rhino mouse model was proportional to their in vitro hydrolysis rates in mouse skin homogenates. Specifically, this compound was substantially hydrolyzed in mouse skin preparations, which correlated with its topical activity in animal models. Conversely, its hydrolysis was minimal in human skin homogenates, providing a potential explanation for its observed lack of efficacy in clinical trials for acne.

Further in vitro research has explored the anti-cancer properties of this compound. In one study, it was shown to inhibit the invasion of B16-F10 mouse melanoma cells through a reconstituted basement membrane. This anti-invasive action was associated with a reduction in type IV collagenase activity and the suppression of tumor cell adhesion to components of the extracellular matrix.

The table below summarizes key findings that correlate the structure of this compound with its biological responses.

Biological System Response Structural Correlation
Mouse Skin HomogenatesHigh rate of hydrolysisThe ester linkage is readily cleaved by murine enzymes, releasing active ATRA.
Human Skin HomogenatesMinimal rate of hydrolysisThe ester linkage is resistant to hydrolysis by human cutaneous enzymes.
Rhino Mouse ModelHigh topical activityEfficient prodrug conversion to ATRA leads to potent retinoid effects in vivo.
Human Clinical Trials (Acne)IneffectivePoor hydrolysis in human skin prevents the release of therapeutically relevant concentrations of ATRA.
B16-F10 Melanoma Cells (in vitro)Inhibition of cell invasion, reduced collagenase activityThe intact molecule or its metabolites interfere with mechanisms of cancer cell motility and matrix degradation.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Retinoid Esters

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For retinoids, QSAR has been employed to predict activity and guide the design of new analogs with improved therapeutic profiles. mdpi.comnih.gov

Predictive Modeling for Biological Activity

While comprehensive QSAR models specifically detailing predictions for a broad series of retinoid esters including this compound are not widely published, the principles of QSAR can be applied to understand its potential activity. A predictive QSAR model for topical retinoid esters would typically incorporate a range of molecular descriptors. dntb.gov.uanih.gov

These descriptors fall into several categories:

Electronic Descriptors: Such as atomic charges and dipole moments, which would describe the properties of the ester carbonyl group and the acetamido moiety.

Steric Descriptors: Including molecular volume and surface area, which are critical for the fit of the molecule into the active site of hydrolyzing enzymes or retinoid receptors.

Hydrophobicity Descriptors: Commonly represented by the partition coefficient (logP), which influences skin penetration and transport to the target site.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

A hypothetical QSAR equation for the topical activity of a series of retinoid esters might take the general form:

Biological Activity (log 1/C) = a(logP) - b(logP)² + c(Es) + d(σ) + e

Where logP represents hydrophobicity, Es is a steric parameter, and σ is an electronic parameter. The coefficients a, b, c, and d would be determined through statistical analysis of a training set of molecules with known activities. For this compound, the model would need to account for the specific electronic and steric contributions of the 4-acetamidophenyl group and the susceptibility of the ester bond to hydrolysis.

The table below illustrates the types of descriptors that would be relevant in a QSAR model for retinoid esters.

Descriptor Type Specific Example Relevance to this compound
HydrophobicitylogPInfluences the rate of penetration through the stratum corneum.
ElectronicHammett constant (σ) of the phenyl substituentModulates the electrophilicity of the ester carbonyl, affecting the rate of hydrolysis.
StericTaft steric parameter (Es)Describes the bulkiness of the 4-acetamidophenyl group, which can affect binding to enzymes or receptors.
Quantum ChemicalLUMO energyRelates to the molecule's susceptibility to nucleophilic attack at the ester carbonyl.

Fragment-Based SAR Analysis

For this compound, a fragment-based analysis would consider three primary components:

The Retinoid Moiety (Retinoyl Group): This is the pharmacologically active core, responsible for interacting with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Its structure, including the polyene chain and the β-ionone ring, is well-understood to be crucial for receptor binding and activation. mdpi.comnih.gov

The Ester Linker: This fragment is key to the prodrug strategy. Its stability and susceptibility to enzymatic cleavage are critical. A fragment-based approach would involve synthesizing analogs with different linkers (e.g., amides, ethers) to modulate the rate of ATRA release.

A systematic analysis would involve synthesizing and testing compounds where one fragment is varied while the others are kept constant, as outlined in the conceptual table below.

Constant Fragment(s) Varied Fragment Property to Investigate
Retinoyl Group, Ester LinkerPhenyl Substituent (e.g., -H, -OH, -OCH₃, -Cl)Effect of electronics and hydrogen bonding on hydrolysis rate and skin penetration.
Retinoyl Group, 4-Acetamidophenyl GroupLinker (e.g., ester, amide, reverse ester)Impact on prodrug stability and release kinetics.
Ester Linker, 4-Acetamidophenyl GroupRetinoid Moiety (e.g., different isomers, modified ring)Alteration of receptor selectivity and intrinsic potency.

This structured approach allows for a detailed understanding of how each molecular component contributes to the biological profile of this compound, guiding the rational design of future derivatives with potentially improved therapeutic properties.

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking studies are powerful tools for elucidating the binding mechanisms of ligands to their respective receptors. For retinoids, these studies are crucial for understanding their interactions with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which mediate their biological effects. Such studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity.

However, a specific search of scientific databases yields no dedicated molecular modeling or docking studies for 4-acetamidophenyl retinoate. While the parent compound, retinoic acid, has been extensively modeled, the influence of the 4-acetamidophenyl ester group on receptor interaction at a computational level remains unexplored in published research. Future research in this area would be invaluable for rationalizing its biological activity and for the design of more potent and selective analogues.

Computational Predictions of Prodrug Activation and Metabolism

As an ester of retinoic acid, this compound is likely a prodrug that requires enzymatic hydrolysis to release the active retinoic acid and 4-acetamidophenol (acetaminophen). Computational methods play a vital role in predicting the metabolic fate of such prodrugs. These approaches can model the interactions of the prodrug with metabolic enzymes, such as esterases and cytochrome P450s, to predict the rate and sites of metabolism.

Currently, there is a lack of published computational studies specifically predicting the activation and metabolic pathways of this compound. Such studies would be instrumental in understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Predicting the metabolic stability and potential metabolites of this compound would provide crucial insights for optimizing its therapeutic potential.

In Silico Screening and Design of Novel Analogues

In silico screening and computational drug design are cornerstones of modern medicinal chemistry, enabling the rapid and cost-effective identification and optimization of lead compounds. These techniques can be used to design novel analogues of this compound with improved properties, such as enhanced receptor affinity, greater metabolic stability, or reduced off-target effects.

The scientific literature does not currently contain reports of in silico screening campaigns or rational design efforts focused on creating novel analogues of this compound. The application of these computational approaches could unlock the potential for developing next-generation retinoids based on the this compound scaffold. Virtual libraries of analogues could be screened against RAR and RXR crystal structures to identify candidates with superior predicted binding energies and interaction profiles.

Advanced Analytical Methodologies in Chemical Research

Development and Validation of Analytical Techniques for Research Quantitation

The accurate quantification of 4-acetamidophenyl retinoate and its byproducts in various experimental matrices is crucial for interpreting research data. This requires the development and validation of sensitive and specific analytical methods, primarily utilizing high-performance liquid chromatography (HPLC).

High-performance liquid chromatography (HPLC) is a cornerstone technique for the quantification of this compound in experimental samples. nih.gov Method development focuses on achieving adequate separation from other compounds and ensuring accuracy and precision. While specific validated methods for this compound are not extensively detailed in the provided results, the principles of retinoid analysis by HPLC are well-established. nih.gov

For research purposes, a typical HPLC method for a retinoid like this compound would be developed and validated considering parameters such as linearity, accuracy, precision, and selectivity. formosapublisher.org The structural similarity to other retinoids suggests that a reverse-phase HPLC system would be effective. jfda-online.comnih.gov

Table 1: Illustrative HPLC Parameters for Retinoid Analysis

ParameterExample ConditionSource
Column C18 reversed-phase (e.g., 4.6 mm I.D., 15 cm, 5 µm) jfda-online.com
Mobile Phase Isocratic or gradient mixture of organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer. jfda-online.comsielc.com
Flow Rate Typically around 0.5-1.5 mL/min. jfda-online.comsielc.com
Detection UV absorbance at a specific wavelength (e.g., 325 nm or 343 nm). jfda-online.comnih.gov
Internal Standard A related compound not present in the sample (e.g., retinyl acetate) to ensure accuracy. nih.gov

This table presents a generalized set of HPLC conditions based on methods for similar retinoid compounds and is for illustrative purposes.

The study of this compound's kinetics in biological systems for research purposes involves monitoring the concentrations of its expected metabolites, primarily all-trans-retinoic acid (tRA) and acetaminophen. nih.govresearchgate.net This compound is designed as a prodrug, meaning it is intended to break down into its active components within the biological system being studied. researchgate.net The rate and extent of this breakdown are key research questions. Sensitive analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are often required to measure the low concentrations of these metabolites in complex biological matrices like plasma or tissue homogenates. nih.govnih.govnih.gov

Research has shown that the hydrolysis of this compound to tRA can vary significantly between species, which is a critical factor in its research evaluation. For instance, it is substantially hydrolyzed in mouse skin homogenates but only minimally in human skin preparations. nih.govresearchgate.net

Analytical methods for quantifying these metabolites are well-documented. For all-trans-retinoic acid, LC-MS/MS provides high sensitivity and specificity, allowing for the detection of very low concentrations. nih.govnih.govnih.govmdpi.com For acetaminophen, various methods exist, including HPLC with UV detection and mass spectrometry. researchgate.net

Table 2: Analytical Methods for Metabolite Quantification in Research

MetaboliteAnalytical TechniqueKey FeaturesSource
All-trans-retinoic acid (tRA) LC-MS/MSHigh sensitivity and specificity for low concentration samples. nih.govnih.govnih.gov
Acetaminophen HPLC-UV, LC-MSRobust and widely available methods for quantification. researchgate.net

Spectroscopic and Chromatographic Methods for Characterization in Research

The structural characterization of this compound is a prerequisite for any research application. This is achieved through a combination of spectroscopic and chromatographic techniques.

High-performance liquid chromatography (HPLC) is not only used for quantification but also for initial characterization, determining the purity of a sample and separating it from any isomers or degradation products. nih.gov The retention time in a calibrated HPLC system provides a key identifying feature.

For definitive structural elucidation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable.

Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), yields information about its substructures. dokumen.pub This is crucial for confirming the identity of the synthesized molecule.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy provides detailed information about the chemical environment of each proton in the molecule, allowing for the confirmation of its precise atomic connectivity and stereochemistry. ubuntunet.net

Ultraviolet-Visible (UV-Vis) spectroscopy can also be used to characterize the compound based on its chromophore system, which is extensive in retinoids, and to help determine an optimal wavelength for HPLC detection. jfda-online.com

Methodologies for Investigating Hydrolysis Rates in Experimental Systems

A key area of research for this compound is its stability and rate of hydrolysis to all-trans-retinoic acid, as this is directly related to its potential activity in a given experimental model. nih.govresearchgate.net In vitro hydrolysis assays are a primary methodology for this investigation.

These assays typically involve incubating this compound in a relevant biological preparation, such as skin homogenates from different species (e.g., mouse and human), and monitoring the disappearance of the parent compound and the appearance of the hydrolysis product (tRA) over time. nih.govresearchgate.net

The general procedure involves:

Preparation of tissue homogenates that contain the relevant esterase enzymes. nih.govnih.gov

Incubation of a known concentration of this compound with the homogenate at a controlled temperature (e.g., 37°C).

Collection of samples at various time points.

Quenching the enzymatic reaction.

Extraction of the retinoids from the sample matrix.

Quantification of both this compound and all-trans-retinoic acid using a validated HPLC method. nih.gov

The rate of hydrolysis can then be calculated from the change in concentration over time. Research has utilized this methodology to compare the hydrolysis rates of a series of retinoid phenyl esters. nih.govresearchgate.net

Table 3: Comparative In Vitro Hydrolysis Rates of Retinoid Esters in Mouse Skin Homogenates

CompoundHydrolysis Rate (h⁻¹)Source
This compound (BMS-181163) High nih.govresearchgate.net
Other Phenyl Esters Ranged from 0.06 to 2.0 nih.govresearchgate.net

Future Research Directions and Open Questions

Unexplored Mechanistic Pathways of Action

While the canonical pathway of 4-APR involves its hydrolysis to tRA and subsequent binding to RARs to modulate gene expression, several aspects of its mechanism remain to be fully elucidated. patsnap.comontosight.ainih.gov Future research should delve into both its genomic and potential non-genomic effects.

One area ripe for exploration is the detailed molecular mechanism behind its anti-invasive properties. Studies have shown that 4-APR can inhibit the invasion of B16-F10 mouse melanoma cells through a reconstituted basement membrane. nih.govnih.govresearchgate.net This anti-invasive action is linked to the suppression of tumor cell adhesion, a reduction in type IV collagenase activity, and the induction of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) mRNA expression. nih.govresearchgate.net However, the precise signaling cascades upstream and downstream of these events that are specifically modulated by 4-APR are not fully understood. Future investigations could explore the impact of 4-APR on the expression and activity of various integrins, focal adhesion kinases, and the signaling pathways they govern.

Furthermore, the potential for non-genomic actions of 4-APR represents a significant open question. Retinoids have been shown to exert rapid, non-transcriptional effects, often through interactions with cytoplasmic signaling molecules and kinases. frontiersin.orgnih.gov It is currently unknown if 4-APR or its metabolites can initiate such rapid signaling events, which could contribute to its observed biological activities. Investigating potential interactions with cytoplasmic proteins and the activation of kinase cascades, such as the ERK1/2 pathway, could reveal novel aspects of its mechanism. frontiersin.org

Novel Derivatization Strategies for Enhanced Research Tools

The chemical structure of 4-acetamidophenyl retinoate, featuring an ester linkage between retinoic acid and a 4-acetamidophenyl group, presents numerous opportunities for the synthesis of novel derivatives. patsnap.comontosight.ai Such derivatization could lead to the development of enhanced research tools with improved potency, selectivity, or metabolic stability.

Future medicinal chemistry efforts could focus on several strategies: researchgate.net

Modification of the Phenyl Group: Altering the substitution pattern on the 4-acetamidophenyl ring could influence the rate of hydrolysis, thereby controlling the release of active tRA. This could be used to fine-tune the compound's activity profile.

Ester and Amide Linkage Analogs: Replacing the ester linkage with more stable or, conversely, more labile groups could modulate the prodrug properties of the molecule. researchgate.net The synthesis of amide-linked analogs, for instance, has been a strategy employed for other retinoids like Fenretinide. whiterose.ac.uk

Conformationally Restricted Analogs: Introducing conformational constraints into the polyene chain of the retinoic acid backbone could lead to derivatives with enhanced selectivity for specific RAR subtypes. researchgate.net This would be invaluable for dissecting the specific roles of each RAR in mediating the effects of 4-APR.

A systematic synthesis and screening of such derivatives would not only provide valuable structure-activity relationship (SAR) data but could also yield novel compounds with unique biological activities. whiterose.ac.ukwhiterose.ac.uk

Potential Derivatization Site Potential Modification Research Goal
4-Acetamidophenyl GroupAlteration of substituentsModulate hydrolysis rate and tRA release
Ester LinkageReplacement with amide or other functional groupsControl prodrug properties and stability
Retinoic Acid BackboneIntroduction of conformational restrictionsEnhance RAR subtype selectivity

Application of Advanced Computational Modeling for Deeper Insights

Advanced computational modeling techniques offer a powerful, non-invasive approach to gain deeper insights into the molecular interactions of this compound. researchgate.net While experimental studies provide essential data, computational methods can offer a level of detail that is often difficult to achieve through laboratory work alone.

Future research should employ molecular docking and molecular dynamics (MD) simulations to:

Predict Binding Affinity and Mode: Computational docking can predict how 4-APR and its potential metabolites bind to the ligand-binding domains of the different RAR subtypes (α, β, and γ). researchgate.net This can help to explain its biological activity and guide the design of more selective derivatives.

Simulate Receptor-Ligand Dynamics: MD simulations can provide a dynamic picture of the interactions between 4-APR and RARs over time, revealing the conformational changes induced by ligand binding and the stability of these interactions.

Elucidate Structure-Activity Relationships: By modeling a series of virtual derivatives, computational methods can help to prioritize the synthesis of compounds with the most promising predicted activities, thereby streamlining the drug discovery process.

These in silico approaches, when used in conjunction with experimental validation, can significantly accelerate the exploration of 4-APR's therapeutic potential and the development of next-generation retinoids. whiterose.ac.uk

Development of Refined In Vitro and Animal Models for Specific Research Questions

To further elucidate the specific biological effects of this compound, the use of more refined and targeted in vitro and in vivo models is crucial.

In Vitro Models:

Human Skin Equivalent Models: These three-dimensional culture systems, which consist of both epidermal and dermal layers, provide a more physiologically relevant model for studying the effects of topical retinoids compared to traditional monolayer cell cultures. mdpi.comepiskin.comumich.edu Such models would be invaluable for investigating the mechanisms by which 4-APR influences epidermal differentiation and collagen homeostasis in human skin. mdpi.comumich.edubiorxiv.org Studies have shown that the hydrolysis of 4-APR is significantly different in mouse versus human skin homogenates, highlighting the importance of using human-based models. patsnap.comnih.govresearchgate.net

Co-culture Systems: To study the anti-cancer effects of 4-APR, co-culture models of tumor cells with stromal cells, such as fibroblasts and immune cells, can provide a more accurate representation of the tumor microenvironment.

Animal Models:

Transgenic Reporter Mice: The use of transgenic mouse models carrying reporter genes, such as luciferase, under the control of retinoic acid response elements (RAREs) or activator protein-1 (AP-1) response elements, would allow for the real-time, in vivo assessment of 4-APR's ability to activate specific signaling pathways. researchgate.netpnas.orghogrefe.com This would be particularly useful for dissecting the genomic mechanisms of its action.

Xenograft and Genetically Engineered Mouse Models of Cancer: To investigate the anti-tumor activity of 4-APR, the use of patient-derived xenograft (PDX) models or genetically engineered mouse models that more accurately recapitulate human cancers would be highly beneficial. aacrjournals.orgnih.gov

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 4-acetamidophenyl retinoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves esterification of retinoic acid with 4-acetamidophenol using carbodiimide-based coupling agents (e.g., DCC/DMAP). Optimizing reaction temperature (e.g., 0–25°C), solvent polarity (e.g., anhydrous DMF or THF), and stoichiometric ratios (1:1.2 retinoic acid to phenol) can improve yields (>75%) and minimize byproducts like unreacted starting materials . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity compounds (>98% by HPLC) .

Q. What analytical techniques are most reliable for characterizing this compound, and how are they validated?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm structural integrity using ¹H/¹³C-NMR (e.g., δ 2.1 ppm for acetamide protons, δ 170 ppm for ester carbonyls) with CDCl₃ as solvent. Cross-validate with HSQC and HMBC for connectivity .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and detect degradation products. Validate methods per ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD/LOQ, and inter-day precision (%RSD < 2) .

Q. How does the solubility profile of this compound affect its application in in vitro assays?

  • Methodological Answer : The compound is lipophilic (logP ~4.5), requiring solubilization in DMSO (≤0.1% final concentration in cell culture) or lipid-based carriers (e.g., cyclodextrins). Solubility studies in PBS (pH 7.4) and simulated biological fluids should precede cellular assays to avoid precipitation artifacts. Dynamic light scattering (DLS) can monitor aggregation .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the stability of this compound under physiological conditions?

  • Methodological Answer : Use the PICOT framework to structure stability studies:

  • Population : Compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8).
  • Intervention : Incubation at 37°C with agitation (50 rpm).
  • Comparison : Stability in buffers vs. plasma/protein-containing media.
  • Outcome : Degradation kinetics (HPLC quantification, Arrhenius modeling).
  • Time : 0–24 hours.
    Include controls for photodegradation (e.g., amber vials) and oxidative stability (e.g., N₂ atmosphere) .

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?

  • Methodological Answer :

  • Hypothesis Testing : Compare retinoid receptor (RAR/RXR) activation vs. non-canonical pathways (e.g., MAPK/NF-κB) using siRNA knockdowns or receptor antagonists.
  • Data Triangulation : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and molecular docking (AutoDock Vina) to identify primary targets.
  • Meta-Analysis : Apply PRISMA guidelines to systematically evaluate literature discrepancies (e.g., cell type-specific effects, dosing regimes) .

Q. What computational strategies are effective for predicting the pharmacokinetic behavior of this compound?

  • Methodological Answer :

  • In Silico Modeling : Use tools like SwissADME to predict ADME properties (e.g., BBB permeability, CYP450 metabolism).
  • Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 1AO6) to estimate protein binding.
  • QSAR : Develop regression models correlating structural descriptors (e.g., topological polar surface area) with bioavailability .

Q. How should researchers design comparative studies between this compound and other retinoid derivatives?

  • Methodological Answer : Apply the FINER criteria :

  • Feasible : Use standardized assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling).
  • Novel : Focus on understudied endpoints (e.g., epigenetic modulation via HDAC inhibition).
  • Ethical : Adhere to OECD guidelines for in vivo studies (e.g., 3R principles).
  • Relevant : Prioritize derivatives with improved solubility or reduced toxicity .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare IC₅₀ values across cell lines or treatment groups.
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀ in small-sample studies .

Q. How can researchers ensure reproducibility when testing this compound in animal models?

  • Methodological Answer :

  • ARRIVE Guidelines : Detail strain (e.g., BALB/c vs. C57BL/6), housing conditions, and randomization methods.
  • Pharmacokinetic Sampling : Collect serial blood/tissue samples at fixed intervals (e.g., 0, 2, 6, 24 hrs).
  • Blinding : Mask treatment groups during data collection and analysis to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.